Calebassine

Description

Properties

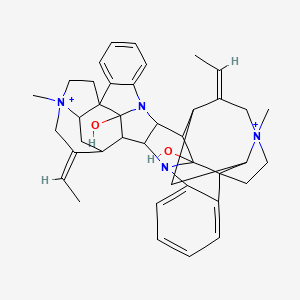

IUPAC Name |

28,38-di(ethylidene)-14,30-dimethyl-8,24-diaza-14,30-diazoniadodecacyclo[25.5.2.211,14.11,26.110,17.02,7.09,25.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,18,20,22-hexaene-35,36-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48N4O2/c1-5-23-21-43(3)17-15-37-27-11-7-10-14-30(27)42-36-34-26-20-32-38(16-18-44(32,4)22-24(26)6-2)28-12-8-9-13-29(28)41(40(34,38)46)35(36)33(39(37,42)45)25(23)19-31(37)43/h5-14,25-26,31-36,45-46H,15-22H2,1-4H3/q+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWCEUHZKLPKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C[N+]2(CCC34C2CC1C5C3(N(C6C5N7C8=CC=CC=C8C91C7(C6C2CC9[N+](CC1)(CC2=CC)C)O)C1=CC=CC=C41)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48N4O2+2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318134 | |

| Record name | Calebassine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7257-29-6 | |

| Record name | Calebassine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7257-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calebassine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Botanical Context of C Calebassine

Condensation Reactions in Dimeric Alkaloid Formation

The formation of many dimeric alkaloids involves condensation reactions. wikipedia.orgwikipedia.org These reactions can include:

Mannich reaction: This type of reaction is responsible for the formation of bisindole alkaloids like voacamine. wikipedia.orgwikipedia.org

Michael reaction: Villalstonine is an example of a bisindole alkaloid formed via a Michael reaction. wikipedia.orgwikipedia.org

Condensation of aldehydes with amines: This is the key reaction in the formation of C-Calebassine and the related alkaloid toxiferine (B1239995). wikipedia.orgwikipedia.org

Oxidative coupling: This mechanism is observed in the formation of alkaloids like calicantine. wikipedia.org

In the case of C-Calebassine, the dimerization involves the condensation of two monomeric strychnane-type units. semmelweis.hu This process leads to the formation of the characteristic bis-quaternary ammonium (B1175870) structure of C-Calebassine. uliege.besemmelweis.hu

Role of Nitrogen Incorporation in Terpenoid Alkaloid Biogenesis

While C-Calebassine is an indole (B1671886) alkaloid derived from tryptophan, the broader category of terpenoid alkaloids provides insight into the incorporation of nitrogen into complex natural products. Terpenoid alkaloids, also known as pseudoalkaloids, derive their carbon skeleton from terpene precursors rather than amino acids. nih.govmdpi.comresearchgate.net The nitrogen atom is introduced later in the biosynthetic pathway, often in the form of simple amines like methylamine, ethylamine, or β-aminoethanol. nih.govmdpi.com This nitrogen incorporation can occur before, during, or after the cyclization phases of terpene biosynthesis. nih.govresearchgate.net This "twist" in the biosynthetic pathway transforms a terpene into a terpenoid alkaloid. nih.gov

Genetic and Enzymatic Regulation of C Calebassine Biosynthesis

The biosynthesis of complex alkaloids like C-Calebassine is tightly regulated at both the genetic and enzymatic levels. ccbcmd.edulibretexts.org This regulation ensures that these metabolically expensive compounds are produced only when and where they are needed.

Enzyme synthesis is controlled through genetic mechanisms such as repression, induction, and enhancement of transcription. libretexts.org Regulatory proteins can bind to DNA to either block or facilitate the transcription of genes encoding biosynthetic enzymes. ccbcmd.edu For example, in the biosynthesis of some amino acids, the final product can act as a corepressor, binding to a repressor protein and enabling it to block the transcription of the genes in its own biosynthetic pathway. libretexts.org

The biosynthesis of monoterpenoid indole (B1671886) alkaloids, the precursors to C-Calebassine, is known to be compartmentalized within the plant, involving different cell types and subcellular locations. mpg.de This spatial organization requires a highly coordinated expression of biosynthetic genes and transport of intermediates across membranes, adding another layer of regulatory complexity. mpg.deuniversiteitleiden.nl While the specific genetic and enzymatic regulatory network for C-Calebassine is not fully elucidated, the principles observed in other complex alkaloid pathways provide a framework for understanding its control.

Isolation and Extraction Methodologies for C Calebassine

Advanced Extraction Techniques from Plant Biomass

The initial step in obtaining C-Calebassine involves its extraction from the plant material, typically the root bark or stems of Strychnos species. researchgate.netresearchgate.net The efficiency of this process is paramount to achieving a satisfactory yield of the target compound.

Solvent-Based Extraction Optimization

Traditional methods for alkaloid extraction often involve maceration or Soxhlet extraction with organic solvents. universiteitleiden.nl The choice of solvent is critical and is guided by the polarity of C-Calebassine. Methanol (B129727) has been shown to be an effective solvent for the initial extraction of alkaloids from Strychnos species. uliege.beajchem-a.com A common procedure involves a methanolic extraction followed by fractionated precipitation and freeze-drying to prevent the degradation of unstable compounds. uliege.be

The optimization of solvent-based extraction can be approached systematically. For instance, a simplex centroid design can be employed to determine the optimal mixture of solvents. nih.gov This statistical method allows for the evaluation of single, binary, and ternary solvent systems to maximize the extraction yield of the desired class of compounds. nih.gov Factors such as solvent-to-solid ratio, extraction time, and temperature are also crucial variables that need to be optimized. thermofisher.com For example, increasing the extraction temperature can enhance recovery and reproducibility, although care must be taken to avoid degradation of thermolabile compounds. thermofisher.com

A typical acid-base extraction protocol is often employed to separate alkaloids from other plant constituents. The crude plant extract is acidified to protonate the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase. Subsequent basification of the aqueous layer liberates the free alkaloids, which can then be extracted into an immiscible organic solvent like chloroform (B151607) or ethyl acetate (B1210297). google.com

Table 1: Comparison of Solvents for Alkaloid Extraction

| Solvent | Polarity | Advantages | Disadvantages |

| Methanol | High | Effective for a broad range of polar compounds. mdpi.com | Can extract a wide range of impurities. |

| Ethanol (B145695) | High | Generally considered safer than methanol; effective for many polar and nonpolar compounds. mdpi.com | May require further purification steps. |

| Chloroform | Low | Good for extracting free-base alkaloids. google.com | Environmental and health concerns. |

| Ethyl Acetate | Medium | Effective for alkaloids of intermediate polarity. google.com | Can be less efficient for highly polar alkaloids. |

| Water (acidified) | High | Selectively extracts protonated alkaloids. google.com | Requires subsequent basification and solvent extraction. |

This table provides a general overview of commonly used solvents and their characteristics in the context of alkaloid extraction.

Supercritical Fluid Extraction Approaches

Supercritical fluid extraction (SFE) presents a modern, environmentally friendly alternative to traditional solvent extraction. universiteitleiden.nlresearchgate.net Supercritical carbon dioxide (SC-CO2) is the most commonly used fluid due to its non-toxic, non-flammable, and inexpensive nature. universiteitleiden.nl A key advantage of SFE is the ability to tune the solvent power of the supercritical fluid by altering the pressure and temperature. mdpi.com

For the extraction of polar compounds like alkaloids, the low polarity of pure SC-CO2 is a limitation. universiteitleiden.nl This is overcome by adding a polar co-solvent, or modifier, such as methanol or ethanol, typically at concentrations of 1-10%. universiteitleiden.nlmdpi.com The addition of a modifier enhances the solvation power of the SC-CO2 and can improve the quantitative extraction of target analytes by disrupting analyte-matrix interactions. universiteitleiden.nl Optimization of SFE parameters, including pressure, temperature, and co-solvent percentage, is crucial for maximizing the yield of C-Calebassine. Studies on other alkaloids have shown that pressures around 300 bar and temperatures around 60°C with ethanol as a co-solvent can be optimal. mdpi.com

Chromatographic Purification Strategies for Complex Alkaloid Mixtures

Following extraction, the crude alkaloid mixture containing C-Calebassine must undergo extensive purification to isolate the target compound. Chromatography is the cornerstone of this purification process. moravek.com

Column Chromatography Techniques

Column chromatography is a fundamental technique for the large-scale separation of alkaloids. oup.com The choice of stationary phase is critical. Alumina (B75360) and silica (B1680970) gel are commonly used adsorbents. oup.com For the separation of quaternary alkaloids like C-Calebassine, cellulose (B213188) powder has proven to be an effective stationary phase. uliege.bedss.go.th

A multi-step column chromatography approach is often necessary. An initial separation on an alumina column might be used for preliminary purification. uliege.be This can be followed by chromatography on a cellulose column. The selection of the mobile phase (eluent) is crucial for achieving good separation. A common system for separating Strychnos alkaloids is methyl ethyl ketone saturated with water, containing 1-3% methanol. uliege.be Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing C-Calebassine. uliege.be Fractions with similar profiles are combined, and may require further chromatographic steps using different solvent systems, such as ethyl acetate-pyridine-water, to achieve final purity. uliege.be

Table 2: Column Chromatography Systems for Strychnos Alkaloid Separation

| Stationary Phase | Mobile Phase System | Application | Reference |

| Alumina (acidic) | Methanol | Initial purification of crude quaternary alkaloids. | uliege.be |

| Cellulose (Whatman CC 31) | Methyl ethyl ketone / Water / Methanol | Separation of quaternary alkaloid chlorides. | uliege.be |

| Cellulose | Ethyl acetate / Pyridine / Water | Further purification of alkaloid fractions. | uliege.be |

| Silica Gel | Chloroform / Methanol (98:2 to 95:5) | Fractionation of tertiary alkaloids. | oup.com |

This table illustrates various column chromatography systems that have been successfully employed in the separation of alkaloids from Strychnos species.

Two-Dimensional Paper Chromatography Applications

Paper chromatography, while a more classical technique, can be a valuable tool for the analysis and separation of complex alkaloid mixtures. oup.combyjus.com Two-dimensional paper chromatography, in particular, offers enhanced resolution for separating compounds with similar properties. scitechnol.comscribd.com

In this technique, a spot of the alkaloid mixture is applied to a corner of a square sheet of chromatography paper. The paper is then developed in one direction with a specific solvent system. After development, the paper is dried, rotated 90 degrees, and then developed in the second dimension with a different solvent system. scribd.comblogspot.com This process spreads the components of the mixture across the paper, often allowing for the separation of compounds that would co-elute in a one-dimensional system. scribd.com The positions of the separated alkaloids can be visualized, for instance, by their fluorescence under UV light or by spraying with a suitable reagent. oup.com This method has been used to identify C-Calebassine in extracts from Strychnos species by comparing its migration with that of a known standard. dss.go.thoup.com

High-Performance Liquid Chromatography (HPLC) for Fractionation

High-performance liquid chromatography (HPLC) is a powerful technique for the final purification and analysis of C-Calebassine. psu.eduresearchgate.net Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18 or C8) and a polar mobile phase, is a common mode for alkaloid separation. psu.eduresearchgate.net

The use of a gradient elution, where the composition of the mobile phase is changed over time, allows for the separation of a wide range of alkaloids with different polarities within a single run. researchgate.net For instance, a linear gradient with acetonitrile (B52724) and an acetate buffer has been used to separate bisindole alkaloids from Strychnos usambarensis. researchgate.net The eluting compounds are detected, typically by a UV detector, and the corresponding fractions containing the target compound are collected. lcms.cznih.gov This process, known as fractionation, allows for the isolation of highly pure C-Calebassine. lcms.cz The collected fractions can be concentrated, and the purity of the isolated C-Calebassine can be confirmed by re-injecting it into the HPLC system. mdpi.com

Strategies for Maximizing Purity and Yield of C-Calebassine

The purity of the starting plant material is a foundational factor. While not always controllable, selecting high-quality raw materials can minimize the presence of impurities that may interfere with the extraction and purification process. deskera.com Optimizing the initial extraction conditions, such as the choice of solvent, temperature, and extraction time, is crucial for maximizing the initial recovery of the alkaloid. nih.gov For instance, the use of methanol has been established as an effective solvent for the initial extraction of alkaloids from Strychnos species. uliege.be

The efficiency of the chromatographic separations is paramount for achieving high purity. Careful selection of the stationary phase (e.g., alumina, cellulose) and the mobile phase composition is critical for resolving C-Calebassine from closely related alkaloids. uliege.bersc.org Techniques such as partition chromatography on powdered cellulose have been particularly successful in fractionating complex quaternary alkaloid mixtures. rsc.org

To maximize yield, minimizing product loss at each stage is essential. This includes careful handling during transfers, efficient concentration of solutions, and optimizing the conditions for precipitation and crystallization to ensure maximum recovery of the solid product. azom.com The process of recrystallization, if applicable, can be a powerful tool for improving purity by dissolving the compound in a suitable solvent and allowing it to slowly crystallize, leaving impurities behind in the solution. stackexchange.com

Below is an interactive data table summarizing key parameters and their impact on purity and yield.

| Parameter | Objective | Method/Strategy | Expected Outcome |

| Extraction Solvent | Maximize initial alkaloid recovery | Methanolic extraction | High initial yield of crude alkaloids. uliege.be |

| Chromatography | Separate C-Calebassine from other alkaloids | Column chromatography (Alumina, Cellulose), TLC | High purity of the final product. uliege.be |

| Precipitation | Concentrate the alkaloid fraction | Fractionated precipitation | Increased concentration of target alkaloids. uliege.be |

| Recrystallization | Enhance final purity | Slow crystallization from a suitable solvent | Removal of final traces of impurities. stackexchange.com |

Challenges and Innovations in Large-Scale Isolation

The transition from laboratory-scale isolation to large-scale production of C-Calebassine presents significant challenges. The low natural abundance of the compound in Strychnos species and the complexity of the alkaloid mixture necessitate highly efficient and scalable extraction and purification processes. informaticsjournals.co.in

One of the primary challenges is the economic feasibility of large-scale extraction. The multi-step purification processes, often involving expensive chromatographic media and large volumes of solvents, can be costly. azom.com Furthermore, the slow growth of the source plants can create a bottleneck in the supply of raw materials. informaticsjournals.co.in

Innovations in extraction techniques offer potential solutions to these challenges. Advanced methods such as accelerated solvent extraction (ASE), supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) can offer significant advantages over traditional methods. arcjournals.orgmdpi.comnih.gov These techniques can reduce extraction time, decrease solvent consumption, and in some cases, improve extraction yield and selectivity. nih.gov For instance, ASE utilizes elevated temperatures and pressures to maintain solvents in a liquid state, which can enhance extraction efficiency. researchgate.netresearchgate.net SFE, often using supercritical carbon dioxide, provides a "green" alternative that can be highly selective. mdpi.com

Biotechnological approaches are also being explored as a potential long-term solution to the challenges of large-scale production of plant-derived compounds. informaticsjournals.co.in While not yet specifically reported for C-Calebassine, techniques such as plant tissue culture and metabolic engineering could potentially offer a sustainable and controlled source of the alkaloid, bypassing the limitations of traditional agricultural sourcing. informaticsjournals.co.in

The table below outlines some of the challenges and potential innovative solutions for the large-scale isolation of C-Calebassine.

| Challenge | Traditional Approach | Innovative Solution | Potential Benefit |

| Low Yield | Multi-step solvent extraction and chromatography | Optimized advanced extraction (ASE, SFE), improved chromatographic media | Increased efficiency and higher overall yield. arcjournals.orgmdpi.com |

| High Cost | Large solvent volumes, expensive resins | Reduced solvent use with advanced techniques, recyclable resins | Lower operational costs and environmental impact. azom.comnih.gov |

| Scalability | Batch processing | Continuous extraction and chromatography systems | Increased throughput and efficiency for industrial production. |

| Raw Material Supply | Harvesting from wild or cultivated plants | Plant tissue culture, metabolic engineering | Sustainable and consistent supply, independent of geographical and environmental factors. informaticsjournals.co.in |

Structural Elucidation Techniques for C Calebassine and Analogs

Spectroscopic Methods for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. bruker.com For complex alkaloids like C-calebassine, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign the proton (¹H) and carbon (¹³C) signals and establish the bonding framework. researchgate.netnih.govrhhz.net

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, including their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environment. chemguide.co.uk For large molecules like C-calebassine, significant signal overlap in 1D spectra is common, necessitating 2D NMR techniques. gcwgandhinagar.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms, helping to trace out spin systems within the monomeric units of the alkaloid.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons bearing hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over two to three bonds. It is vital for connecting different spin systems, linking the monomeric halves of the bisindole structure, and identifying the positions of quaternary carbons which have no attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, providing critical information about the relative stereochemistry and conformation of the molecule.

While specific, complete NMR data for C-calebassine is not extensively published in readily available literature, the data for related Strychnos alkaloids like strychnine (B123637) and its derivatives are well-documented and serve as a reference for characteristic chemical shifts. researchgate.net For example, the aromatic protons of the indole (B1671886) rings typically resonate between δ 7.0 and 8.0 ppm, while the aliphatic protons of the cage-like structure appear in the upfield region. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Key Structural Motifs in Strychnos Alkaloids This table is a composite based on data for related Strychnos alkaloids and is intended to be illustrative.

| Carbon/Proton Position | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm) | 2D NMR Correlations (Example) |

| Aromatic C-H (Indole) | 100 - 130 | 7.0 - 8.0 | HMBC to other aromatic C; COSY to adjacent aromatic H |

| Olefinic C=CH | 140 - 150 | 5.5 - 6.0 | HMBC to allylic C/H; COSY to vicinal olefinic H |

| Aliphatic CH (Cage) | 30 - 60 | 1.5 - 4.0 | HSQC to attached C; COSY to adjacent H; NOESY to nearby H |

| Quaternary C (e.g., C=O) | 160 - 220 | - | HMBC from nearby protons |

| Quaternary N⁺-CH₃ | ~45 | ~3.5 | HMBC from methyl protons to adjacent carbons |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. nih.govresearchgate.net In the analysis of C-calebassine and its analogs, the IR spectrum provides key evidence for characteristic structural features. uliege.benrfhh.com For instance, the presence of an indole nucleus is confirmed by specific bands corresponding to N-H stretching (if present), C-H stretching of the aromatic ring, and C=C ring stretching. researchgate.net Hydroxyl (-OH) groups, if present, would show a broad absorption band around 3200-3600 cm⁻¹. researchgate.net

Table 2: Characteristic Infrared (IR) Absorption Bands for Functional Groups in Indole Alkaloids

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3400 | N-H Stretch | Indole N-H (in tertiary analogs) |

| 3200-3600 | O-H Stretch (broad) | Hydroxyl group |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 2850-2960 | C-H Stretch | Aliphatic C-H |

| 1630-1660 | C=C Stretch | Alkene |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 740-760 | C-H Bend | ortho-disubstituted benzene (B151609) ring (indole) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for identifying chromophores, the light-absorbing parts of a molecule. acs.org The indole ring system in Strychnos alkaloids is a strong chromophore, typically exhibiting characteristic absorption maxima around 220-230 nm and a second, broader band between 250-290 nm. gcwgandhinagar.combioline.org.br The exact position and intensity of these bands can be influenced by substituents on the indole ring, providing clues about the alkaloid's specific structure. nih.gov For C-calebassine, the UV spectrum was a key piece of data in its initial identification and classification alongside other bisquaternary alkaloids. uliege.be

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular mass of a compound with extremely high accuracy, allowing for the deduction of its elemental formula. researchgate.net For C-calebassine, HRMS is essential to establish its molecular formula (C₄₀H₄₈N₄O₂)²⁺.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern is a molecular fingerprint that helps to confirm the connectivity of the atoms. In bisquaternary alkaloids like C-calebassine, the fragmentation patterns are often diagnostic. rsc.org A characteristic fragmentation involves the cleavage of the dimeric linkage, yielding ions corresponding to the monomeric units, which helps to identify the constituent parts of the dimer. uliege.be The mass spectrum of C-calebassine shows a base peak corresponding to the elimination of the two methyl groups from the quaternary nitrogens, resulting in the "nor base". uliege.be

Table 3: Illustrative Mass Spectrometry Fragmentation for a Bisquaternary Strychnos Alkaloid (e.g., C-dihydrotoxiferine) Based on data reported for analogous compounds. uliege.be

| m/z Value | Ion Description | Structural Information |

| [M]²⁺ | Molecular Dication | Confirms the bisquaternary nature of the molecule |

| [M-2CH₃]²⁺ | "Nor Base" | Loss of methyl groups from quaternary nitrogens |

| [M/2]⁺ | Monomeric Unit | Cleavage of the dimeric linkage |

Crystallographic Analysis for Absolute Configuration Determination

While spectroscopic methods can define the molecular architecture and relative stereochemistry, determining the absolute three-dimensional arrangement of atoms requires chiroptical methods or X-ray crystallography. Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be grown. mdpi.com

The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the calculation of the electron density map of the molecule, from which the precise position of every atom in the crystal lattice can be determined. For chiral molecules in a non-centrosymmetric space group, the analysis of anomalous dispersion effects (the Flack parameter) allows for the unambiguous assignment of the absolute configuration. mdpi.com

The total synthesis of related Strychnos alkaloids, such as (+)-minfiensine and (-)-strychnopivotine, often relies on X-ray analysis of a crystalline intermediate to confirm the absolute configuration, which in turn verifies the stereochemical outcome of the asymmetric reactions used. nih.govscispace.comthieme-connect.com A doctoral thesis from 1966 describes the crystal structure analysis of isocalebassine, a related compound, using the heavy-atom method, highlighting the long-standing importance of this technique in the field. uliege.be The absolute configuration of strychnine itself was ultimately confirmed by X-ray crystallography, which validated the structure previously proposed through degradative evidence and UV spectroscopy. nju.edu.cn

Computational Approaches in Structural Confirmation

In modern structural elucidation, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for confirming and refining proposed structures. acs.orgscielo.br DFT calculations can predict various molecular properties, including NMR chemical shifts, with a high degree of accuracy. researchgate.netresearchgate.netnih.govmdpi.com

When a structure is proposed based on experimental data, its geometry can be optimized using DFT. Subsequently, the ¹H and ¹³C NMR chemical shifts can be calculated for this optimized structure. researchgate.netdntb.gov.ua By comparing the calculated NMR data with the experimental spectra, researchers can gain significant confidence in the proposed structure. scielo.br This method is especially powerful for resolving ambiguities in signal assignments or for distinguishing between several possible isomers that are difficult to differentiate by experiment alone. For a series of Strychnos alkaloids, DFT calculations of ¹H and ¹³C NMR chemical shifts showed a mean absolute error of just ~1% compared to experimental values, allowing for the correction of several spectral reassignments. researchgate.net

Furthermore, computational methods can be used to analyze conformational landscapes, predict stable conformers, and rationalize the regiochemical outcomes of synthetic reactions, providing deeper insight into the molecule's behavior. scielo.br

Advances in Microscale Structural Characterization

The isolation of natural products from their biological sources often yields only microscopic quantities, making structural elucidation challenging. Recent advances in analytical technology have pushed the boundaries of what is possible with limited sample amounts.

Microcryoprobe NMR has significantly enhanced sensitivity, allowing for the acquisition of high-quality 1D and 2D NMR spectra from samples in the low-microgram or even nanogram range. bruker.comnih.govnih.gov This technology is crucial for studying rare alkaloids like C-calebassine, which may not be available in the milligram quantities required for conventional NMR. acs.org

The Crystalline Sponge Method is a revolutionary technique for determining the crystal structure of molecules that are difficult or impossible to crystallize on their own, such as oils or minute quantities of amorphous solids. jst.go.jpmdpi.comu-tokyo.ac.jp The method uses a pre-formed porous crystalline framework (the "sponge") that absorbs the target molecule (the "guest") into its ordered cavities. mdpi.comacs.org The guest molecule becomes ordered by the host framework, allowing its structure to be determined by single-crystal X-ray diffraction as if it were a single crystal itself. jst.go.jpmdpi.com This technique has been successfully used to determine the absolute configuration of various natural products, including alkaloids, from microgram-scale samples. mdpi.comjst.go.jp

Chemical Synthesis Approaches for C Calebassine and Its Congeners

Total Synthesis Strategies for C-Calebassine

The total synthesis of a molecule as complex as C-Calebassine, a symmetrical bis-indoline, bis-quaternary ammonium (B1175870) alkaloid, would be a significant undertaking. semmelweis.huneu.edu.tr The general approach would likely be convergent, involving the synthesis of two monomeric Strychnos units, which are then dimerized and further functionalized. mdpi.com

Retrosynthetic Analysis and Key Disconnection Points

A logical retrosynthetic analysis of C-Calebassine would begin by disconnecting the dimeric structure at the central C-C bond that links the two monomeric halves. This biomimetic approach mirrors the proposed biosynthetic pathway where two monomer units are coupled. icj-e.orgacs.org This leads to a key monomeric intermediate, a derivative of the Wieland-Gumlich aldehyde. bio-conferences.orgnih.gov

Proposed Retrosynthetic Pathway for C-Calebassine:

Stereoselective and Regioselective Methodologies

The synthesis of C-Calebassine requires precise control over its numerous stereocenters and reactive sites.

Stereocontrol: Achieving the correct stereochemistry is paramount. Modern synthetic routes towards complex Strychnos alkaloids employ various stereoselective methods. chemrxiv.org These include:

Substrate-Controlled Reactions: Using the existing chirality within a synthetic intermediate to direct the stereochemical outcome of subsequent reactions. For instance, the stereocenters set in an early intermediate can dictate the facial selectivity of additions or cyclizations.

Asymmetric Catalysis: The use of chiral catalysts to enforce a specific stereochemical outcome. For example, asymmetric cycloadditions of chiral thiophene (B33073) S,S-dioxides have been used to create tricyclic indolines, key precursors for Strychnos alkaloids. chemrxiv.org

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as the commercially available (-)-strychnine, to provide the necessary stereochemical foundation for the target molecule. scielo.br

Regiocontrol: Regioselectivity is crucial during the dimerization and functionalization steps. The Polonovski-Potier reaction, for example, has been used for the regioselective activation of an N-oxide on one Strychnos monomer, allowing for its controlled coupling with a second monomer unit in the synthesis of unsymmetrical bis-Strychnos alkaloids like (-)-sungucine. scielo.br A similar strategy could be envisioned to control the coupling of C-Calebassine precursors.

Semisynthesis of C-Calebassine Derivatives from Natural Precursors

Semisynthesis offers a more direct route to complex natural product derivatives by chemically modifying abundant, structurally related natural products.

A prime example in this class of compounds is the synthesis of alcuronium (B1664504) chloride, a clinically used neuromuscular blocking agent. neu.edu.trwikipedia.org Alcuronium is a semisynthetic derivative of C-toxiferine I, an alkaloid closely related to C-Calebassine. wikipedia.orgnih.gov The synthesis involves the replacement of the N-methyl groups of C-toxiferine I with N-allyl groups. wikipedia.org This modification reduces the duration of action and enhances its clinical utility. wikipedia.orgwashington.edu

Given that C-Calebassine is a naturally occurring alkaloid, it could theoretically serve as a starting material for its own derivatives. chemfaces.com For instance, modification of the peripheral functional groups, such as the hydroxyls or the ethylidene side chains, could be explored to generate novel analogues with potentially altered pharmacological profiles. This approach was used in the synthesis of analogues of toxiferine (B1239995) I, where catalytic hydrogenation led to the saturation of exocyclic double bonds and elimination of hydroxyl groups. nih.gov

Convergent and Divergent Synthetic Routes to C-Calebassine Analogs

Synthetic strategies for complex dimeric alkaloids can be broadly categorized as convergent or divergent.

Divergent Synthesis: A divergent strategy would involve the synthesis of a common, advanced intermediate that can be elaborated into a variety of different analogues. For C-Calebassine, a key intermediate like the Wieland-Gumlich aldehyde could be a branch point. bio-conferences.org From this aldehyde, one could envision routes to C-Calebassine itself, as well as to other related alkaloids like C-toxiferine, by varying the dimerization conditions or subsequent functionalization steps. This approach is particularly valuable for creating libraries of related compounds for structure-activity relationship studies.

Chemo-Enzymatic Synthesis Approaches for Enhanced Efficiency and Selectivity

Integrating enzymatic transformations with chemical synthesis can offer significant advantages in terms of efficiency and stereoselectivity. rsc.orgnih.gov While no specific chemo-enzymatic synthesis of C-Calebassine has been reported, several strategies could be applied.

Three main strategies for the chemo-enzymatic synthesis of alkaloids can be distinguished: rsc.org

Biocatalytic preparation of chiral building blocks: Enzymes, particularly lipases and oxidoreductases, can be used to generate enantiomerically pure starting materials or key intermediates that are then carried forward using traditional chemical methods. rsc.orgingentaconnect.com

Biocatalytic resolution of synthetic intermediates: Enzymes can be used for the kinetic resolution of racemic intermediates, providing access to a single enantiomer of a key building block. rsc.org

Biocatalytic C-C or C-N bond formation: Enzymes can be used to catalyze key bond-forming reactions in an asymmetric fashion. rsc.org For example, strictosidine (B192452) synthase is used in nature to couple tryptamine (B22526) and secologanin, a key step in the biosynthesis of monoterpenoid indole alkaloids. tandfonline.com

Synthetic Strategies Guided by Structure-Activity Relationship (SAR) Insights

The synthesis of analogues of C-Calebassine is heavily influenced by structure-activity relationship (SAR) studies aimed at optimizing its neuromuscular blocking properties. nih.gov C-Calebassine and its congeners act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. semmelweis.huwikipedia.org

Key SAR insights for this class of compounds include:

Quaternary Nitrogens: The presence of two quaternary nitrogen atoms is essential for activity. The distance between these two positive charges is a critical determinant of potency.

N-Substituents: The nature of the substituents on the nitrogen atoms influences both potency and duration of action. The semisynthesis of alcuronium (N-allyl) from C-toxiferine (N-methyl) demonstrates that modifying these groups can lead to compounds with more favorable pharmacokinetic profiles. wikipedia.orgnih.gov

Peripheral Functional Groups: Modifications to other parts of the molecule, such as the hydroxyl groups or the ethylidene side chains, can also impact activity. Studies on toxiferine analogues showed that removing hydroxyl groups and saturating the exocyclic double bonds altered the binding affinity for different acetylcholine receptor subtypes. nih.gov

Synthetic strategies guided by these SAR principles would focus on creating analogues with systematic variations at these key positions. A divergent approach from a common intermediate would be particularly well-suited for this purpose, allowing for the efficient generation of a library of compounds for pharmacological evaluation.

Mechanistic Studies of C Calebassine S Biological Activities

Mechanisms of Antioxidant Action

Free Radical Scavenging Properties and Kinetic Analysis

There is currently no available scientific literature that details the free radical scavenging properties of C-Calebassine. Consequently, kinetic analysis data, which would describe the rate and efficiency of its reaction with various free radicals, is also absent. Such studies are crucial for quantifying the antioxidant potential of a compound.

Modulation of Endogenous Antioxidant Enzyme Systems

Information regarding the ability of C-Calebassine to modulate endogenous antioxidant enzyme systems is not found in the reviewed literature. Studies in this area would typically investigate the compound's effect on the activity and expression of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Cellular and Molecular Bases of Anti-inflammatory Effects

Inhibition of Pro-inflammatory Mediator Production

Specific data on the inhibition of pro-inflammatory mediator production by C-Calebassine is not available. Research in this area would involve measuring the compound's ability to reduce the synthesis and release of molecules like prostaglandins, leukotrienes, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Modulation of Immune Cell Signaling Pathways

The scientific literature lacks studies on the modulation of immune cell signaling pathways by C-Calebassine. Such investigations would explore its effects on key inflammatory signaling cascades, including the NF-κB and MAPK pathways, within immune cells. qiagen.comnumberanalytics.com

Antimicrobial Mechanisms of Action

There are no published studies detailing the antimicrobial mechanisms of action for C-Calebassine. A comprehensive analysis would require data on its minimum inhibitory concentration (MIC) against various microorganisms and investigations into its potential to disrupt microbial cell walls, inhibit protein or nucleic acid synthesis, or interfere with metabolic pathways.

Antiprotozoal Activities: In Vitro and In Vivo Model Investigations

Target Identification in Protozoan PathogensConsistent with the lack of data in the areas above, no research is available that identifies the specific molecular targets of C-Calebassine within protozoan pathogens. The primary characterized target for this compound relates to its neuromuscular blocking effects in vertebrates, which is outside the scope of this article.chemfaces.comscielo.br

No Publicly Available Data on Structure-Activity Relationship (SAR) Investigations of C-Calebassine Analogs

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the structure-activity relationship (SAR), quantitative structure-activity relationship (QSAR) modeling, or computational docking of C-Calebassine and its analogs were found in the public domain.

Consequently, there is no information regarding:

The impact of substituent variation on biological activity: Studies that systematically alter parts of the C-Calebassine molecule to see how these changes affect its function are not present in the searched literature.

The influence of stereochemistry on pharmacological potency: The specific three-dimensional arrangement of atoms is crucial for a molecule's activity. However, research comparing the potency of different stereoisomers of C-Calebassine is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling: There are no published QSAR models for C-Calebassine. This includes a lack of information on the selection and calculation of molecular descriptors and the development of predictive models.

Ligand-Receptor Interaction Profiling: Computational docking studies that simulate the interaction of C-Calebassine with its biological target are also absent from the public scientific record.

While the principles of SAR, QSAR, and molecular docking are well-established in medicinal chemistry and have been applied to numerous other compounds, their specific application to C-Calebassine has not been documented in the available scientific literature. Therefore, a detailed article on this specific topic, as outlined in the user's request, cannot be generated at this time due to the absence of foundational research data.

Structure Activity Relationship Sar Investigations of C Calebassine Analogs

Fragment-Based Drug Discovery (FBDD) Applied to C-Calebassine Core Structures

Fragment-Based Drug Discovery (FBDD) offers a powerful alternative to traditional high-throughput screening by focusing on smaller, low-molecular-weight chemical fragments. core.ac.ukwikipedia.org This approach is predicated on the idea that identifying weak-binding fragments can provide a more efficient starting point for building high-affinity lead compounds. core.ac.uk The application of FBDD to a complex natural product like C-Calebassine involves the deconstruction of its intricate scaffold into its constituent chemical motifs.

The core structure of C-Calebassine can be dissected into several key fragments that could be explored for their binding contributions to a specific biological target. The initial step in an FBDD campaign would be to screen a library of such fragments against a protein of interest. openaccessjournals.com Biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or surface plasmon resonance are typically employed to detect the weak interactions between the fragments and the target. openaccessjournals.com

Once a fragment that binds to the target is identified, it can be grown or linked with other fragments to create a larger, more potent molecule. This "growing" or "linking" process is guided by the structural information obtained from the initial fragment screening, allowing for a more rational and efficient optimization process compared to traditional methods. frontiersin.org

A hypothetical fragment library derived from the C-Calebassine scaffold is presented in the table below, illustrating the types of smaller molecules that would be investigated in an FBDD campaign.

| Fragment ID | Substructure | Potential Interactions |

| CC-F1 | Indole (B1671886) Ring | π-stacking, hydrogen bonding |

| CC-F2 | Piperidine Ring | Hydrophobic interactions, hydrogen bonding |

| CC-F3 | Tetrahydrofuran Ring | Hydrogen bonding |

| CC-F4 | Quinuclidine Core | Ionic interactions, hydrogen bonding |

This table is illustrative and represents a simplified deconstruction of the C-Calebassine scaffold for a hypothetical FBDD campaign.

Cheminformatic Approaches to De Novo Analog Design

Cheminformatics provides a suite of computational tools that can significantly accelerate the drug discovery process by enabling the de novo design of novel molecules with desired properties. novamechanics.com This approach, meaning "from the beginning," utilizes algorithms to construct new chemical entities either based on the structure of the biological target (structure-based design) or the properties of known active ligands (ligand-based design). nih.gov

In the context of C-Calebassine, cheminformatic methods can be employed to explore a vast chemical space and design novel analogs with potentially enhanced activity, selectivity, or improved pharmacokinetic profiles. nih.gov Computational models can be trained on the structural features of C-Calebassine and its known biological activities (if any) to generate new molecular structures. mdpi.com These models often incorporate machine learning and artificial intelligence to predict the properties of the designed compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. neurips.cc

A critical aspect of de novo design is ensuring the synthetic feasibility of the generated molecules. novamechanics.com Modern cheminformatic tools can incorporate synthetic accessibility scores into their algorithms, guiding the design process towards compounds that can be realistically produced in a laboratory setting. novamechanics.com

The following table outlines key parameters that would be considered in a cheminformatic approach to designing novel C-Calebassine analogs.

| Parameter | Description | Relevance to De Novo Design |

| Molecular Weight | The mass of the molecule. | Optimization for drug-likeness and bioavailability. |

| LogP | A measure of lipophilicity. | Influences solubility, absorption, and distribution. |

| Hydrogen Bond Donors/Acceptors | The number of groups that can donate or accept hydrogen bonds. | Crucial for target binding and solubility. |

| Topological Polar Surface Area (TPSA) | A descriptor of the polar surface area of a molecule. | Correlates with cell permeability. |

| Synthetic Accessibility Score | A score that estimates the ease of synthesizing a molecule. | Prioritizes compounds that are feasible to produce. |

This table represents a selection of key computational parameters used in the de novo design of drug candidates.

Analytical Methodologies for C Calebassine Quantification in Biological Matrices

Sample Preparation and Matrix Effect Mitigation Strategies

The initial and most critical stage in the bioanalysis of C-Calebassine is the effective preparation of the sample. Biological matrices are complex mixtures containing proteins, salts, lipids, and other endogenous compounds that can interfere with analysis. windows.net The primary goals of sample preparation are to extract the target analyte from this complex environment, remove potential interferences, and concentrate the analyte to a level suitable for detection. tandfonline.com

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique based on the principle of partitioning a compound between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. tandfonline.comphenomenex.com The choice of solvent is critical and depends on the analyte's polarity and solubility. phenomenex.comresearchgate.net For alkaloids similar to C-Calebassine, which are basic compounds, pH adjustment of the aqueous sample is a key step to ensure the analyte is in its neutral, non-ionized form, thereby increasing its solubility in the organic extraction solvent.

The general LLE procedure for extracting alkaloids from a plasma sample involves:

pH Adjustment: The plasma sample is made alkaline, typically using a buffer or a base like ammonium (B1175870) hydroxide, to neutralize the charge on the alkaloid.

Solvent Extraction: An appropriate organic solvent, such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and ethyl ether, is added. tandfonline.comscielo.br The mixture is vigorously agitated to facilitate the transfer of the analyte from the aqueous phase to the organic phase. scielo.br

Phase Separation: The mixture is centrifuged to achieve a clear separation of the two liquid layers.

Evaporation and Reconstitution: The organic layer containing the analyte is collected, evaporated to dryness under a stream of nitrogen, and the residue is redissolved in a small volume of a solvent compatible with the subsequent chromatographic analysis. scielo.br

While LLE is cost-effective and straightforward, it can be labor-intensive and may have lower recovery rates for highly polar or permanently charged quaternary ammonium compounds like C-Calebassine. nih.gov The table below illustrates typical recovery data for related alkaloids using an LLE protocol.

| Compound | Matrix | Extraction Solvent | Recovery (%) | Reference |

| Doxorubicin | Plasma | Ethyl Acetate | 60 - 98% | scielo.br |

| Ifosfamide | Plasma | Ethyl Acetate | 60 - 98% | scielo.br |

| Brucine (B1667951) | Blood | Chloroform/Methanol (B129727) | 82 - 94% | tandfonline.com |

| Strychnine (B123637) | Blood | Chloroform/Methanol | 82 - 94% | tandfonline.com |

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a more selective and efficient alternative to LLE for sample cleanup and concentration. researchgate.net SPE involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while matrix interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent. dss.go.th

For quaternary alkaloids like C-Calebassine, mixed-mode or polymeric reversed-phase sorbents are often employed. Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are effective for extracting a wide range of compounds from aqueous solutions. researchgate.net The extraction of related Strychnos alkaloids, strychnine and brucine, from biological fluids has been successfully achieved using SPE. researchgate.netnih.gov

A typical SPE protocol for a Strychnos alkaloid would include the following steps:

Conditioning: The SPE cartridge is conditioned with methanol followed by water or a buffer to activate the sorbent.

Loading: The pre-treated biological sample (e.g., diluted plasma) is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering compounds without dislodging the analyte.

Elution: The target analyte, C-Calebassine, is eluted from the sorbent using a small volume of an appropriate organic solvent, often containing an acid or base to facilitate elution.

SPE offers several advantages over LLE, including higher recovery, cleaner extracts, reduced solvent consumption, and the potential for automation. dss.go.th

| Parameter | Strychnine | Reference |

| Matrix | Human Blood | researchgate.net |

| SPE Sorbent | Oasis HLB | researchgate.net |

| Mean Recovery | 90.7% | researchgate.net |

| Limit of Detection | 0.03 µg/mL | researchgate.net |

| Limit of Quantitation | 0.10 µg/mL | researchgate.net |

This table shows SPE performance for strychnine, a related alkaloid, demonstrating the method's suitability for compounds of this class.

Advanced Microextraction Approaches

In recent years, several microextraction techniques have been developed to miniaturize the sample preparation process, further reducing solvent use and sample volume in line with green analytical chemistry principles. tandfonline.com These methods are based on the same principles as LLE or SPE but operate on a much smaller scale.

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates fine droplets, maximizing the surface area for rapid extraction. For related alkaloids like brucine and strychnine, a mixture of chloroform (extractor) and methanol (disperser) has been used, achieving recoveries between 82% and 94%. tandfonline.com

Parallel Artificial Liquid Membrane Extraction (PALME): This is a high-throughput microextraction technique where analytes are extracted from a sample, across a supported liquid membrane (SLM), and into an acceptor solution. nih.gov This method is particularly suitable for charged analytes like C-Calebassine, as carriers can be incorporated into the membrane to facilitate the transport of hydrophilic or charged drugs from a biological matrix into a clean aqueous acceptor phase, which can often be directly injected into an LC-MS system. nih.gov

These advanced techniques offer high enrichment factors and are environmentally friendly, though they may require more complex method development. nih.gov

Chromatographic Separation and Detection Technologies

Following sample preparation, chromatographic techniques are employed to separate the analyte of interest from any remaining co-extracted compounds and to perform quantification. Given the chemical nature of C-Calebassine—a large, polar, non-volatile, and thermally labile bis-quaternary alkaloid—High-Performance Liquid Chromatography is the most appropriate separation technique. researchgate.netredalyc.org

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, MS, MS/MS)

HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. frontiersin.orgfrontiersin.org For complex alkaloids from Strychnos species, reversed-phase HPLC using C18 or C8 columns is standard. nih.govredalyc.org

Mobile Phase: The mobile phase typically consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as formic acid or ammonium acetate). scielo.brredalyc.org The gradient elution, where the solvent composition changes over time, is necessary to effectively separate multiple components in a complex extract.

Detection:

UV Detection: C-Calebassine contains chromophores within its indole (B1671886) rings, allowing for detection using an Ultraviolet (UV) or Diode-Array Detector (DAD). However, UV detection may lack the specificity required for unambiguous identification in a complex biological matrix. scielo.br

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Coupling HPLC with a mass spectrometer (LC-MS) provides superior sensitivity and selectivity. frontiersin.orgfrontiersin.org Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). For C-Calebassine, electrospray ionization (ESI) in positive mode would be the ideal ionization technique due to the compound's permanently charged quaternary nitrogen atoms. Tandem mass spectrometry (LC-MS/MS) offers the highest level of certainty by selecting a precursor ion (the molecular ion of C-Calebassine), fragmenting it, and then monitoring specific product ions. This technique, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantitative bioanalysis, as it drastically reduces background noise and matrix effects. researchgate.netnih.gov

The table below shows typical LC-MS/MS parameters used for the analysis of related alkaloids, which would be adapted for C-Calebassine.

| Parameter | Strychnine & Brucine | Rocuronium (Quaternary Steroid) | Reference |

| Chromatographic Column | UPLC BEH C18 | Endcapped C18 | researchgate.net, researchgate.net |

| Mobile Phase | Methanol : 0.1% Formic Acid | Acetonitrile : Water : Trifluoroacetic Acid | researchgate.net, researchgate.net |

| Ionization Mode | ESI Positive | ESI Positive | researchgate.net, researchgate.net |

| Detection Mode | MS/MS (MRM) | MS/MS | researchgate.net, researchgate.net |

| Linear Range | 2.5 - 500 ng/mL | 5 - 5000 ng/mL | researchgate.net, researchgate.net |

This table provides example LC-MS/MS conditions for analogous alkaloids, illustrating a viable starting point for a C-Calebassine quantification method.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography separates compounds in the gas phase. Analytes must be volatile and thermally stable to be analyzed by GC. univie.ac.at Large, polar, and non-volatile molecules like the bis-quaternary alkaloid C-Calebassine are not suitable for direct GC-MS analysis as they would decompose at the high temperatures of the GC injection port and column. researchgate.net

While GC-MS is a powerful tool for many smaller, more volatile alkaloids like strychnine, its application to C-Calebassine would require chemical derivatization. researchgate.netvtt.fi Derivatization is a process that converts the non-volatile analyte into a more volatile derivative. However, this adds complexity and potential for error to the analytical procedure. Given the availability and superior suitability of LC-MS/MS for large, charged molecules, GC-MS is not the preferred method for the quantification of C-Calebassine in biological matrices. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE)

Chromatographic techniques are fundamental for the definitive quantification of C-Calebassine, offering high resolution and specificity. UPLC, an evolution of HPLC, and CE are powerful methods for analyzing complex mixtures containing alkaloids.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC systems utilize columns with sub-2 µm particles, which allows for higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC. capes.gov.brgoogle.com For the quantification of C-Calebassine in biological matrices, a UPLC system coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice, providing exceptional selectivity and sensitivity. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov

A typical UPLC-MS/MS method for a quaternary alkaloid like C-Calebassine would involve protein precipitation of the plasma or serum sample, followed by chromatographic separation on a reversed-phase column. frontiersin.org The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to ensure specific detection and quantification. frontiersin.org Isotope-labeled internal standards are often used to ensure accuracy and correct for matrix effects. frontiersin.org

Table 1: Representative UPLC-MS/MS Parameters for Alkaloid Quantification in Plasma

| Parameter | Typical Conditions |

| Chromatography System | ACQUITY UPLC I-Class or similar waters.com |

| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) frontiersin.org |

| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water, B: Acetonitrile frontiersin.org |

| Flow Rate | 0.3 - 0.5 mL/min frontiersin.org |

| Injection Volume | 2 - 10 µL frontiersin.org |

| Column Temperature | 30 - 50 °C frontiersin.orgfrontiersin.org |

| Mass Spectrometer | Triple Quadrupole (e.g., Xevo TQ-XS) waters.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive waters.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the analyte. mdpi.com This technique is particularly well-suited for the analysis of charged molecules like the quaternary alkaloid C-Calebassine. mdpi.comscientific.net CE offers advantages such as high separation efficiency, minimal sample and solvent consumption, and rapid analysis times. mdpi.comnih.gov

Methods for the separation of structurally related Strychnos alkaloids, such as strychnine and brucine, have been well-established using CE. nih.govresearchgate.netoup.com These methods can be adapted for C-Calebassine analysis. Separation is typically achieved in a fused-silica capillary using a buffer system, and detection is commonly performed with a UV detector. researchgate.net For enhanced sensitivity, techniques like field-enhanced stacking can be employed. nih.gov Coupling CE with mass spectrometry (CE-MS) provides even greater specificity and structural information. nih.govdiva-portal.orgresearchgate.net

Table 2: Exemplary Capillary Electrophoresis Conditions for Strychnos Alkaloid Separation

| Parameter | Reported Conditions |

| CE System | Agilent Capillary Electrophoresis System or similar lcms.cz |

| Capillary | Fused-silica (e.g., 50 cm x 75 µm i.d.) researchgate.net |

| Running Buffer | 20-40 mM Phosphate or Borate buffer (pH adjusted) oup.comtandfonline.com |

| Applied Voltage | 15 - 30 kV researchgate.nettandfonline.com |

| Temperature | 25 °C oup.comtandfonline.com |

| Injection | Hydrodynamic or Electrokinetic nih.govtandfonline.com |

| Detection | UV at 214 nm or 254 nm scientific.netresearchgate.net |

Immunoassays for High-Throughput Detection (ELISA, RIA, FPIA, EMIT)

Immunoassays are analytical methods that use the high specificity of antigen-antibody binding to measure the concentration of a substance. nih.gov These techniques are amenable to high-throughput screening, making them valuable for analyzing large numbers of biological samples. The primary types include Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), Fluorescence Polarization Immunoassay (FPIA), and Enzyme Multiplied Immunoassay Technique (EMIT). nih.gov

The development of an immunoassay for a small molecule like C-Calebassine first requires its conjugation to a larger carrier protein (e.g., Bovine Serum Albumin, BSA) to make it immunogenic, creating a hapten-carrier conjugate to elicit an antibody response. nih.govgoogle.com As a bisindole quaternary ammonium compound, the structural complexity of C-Calebassine presents challenges in designing a hapten that exposes unique epitopes for specific antibody recognition. nih.govnih.gov

ELISA (Enzyme-Linked Immunosorbent Assay): This is the most common immunoassay format. nih.gov A competitive ELISA would involve competition between free C-Calebassine in the sample and a C-Calebassine-enzyme conjugate for binding to a limited number of specific antibody-coated wells. capes.gov.br The signal produced by the enzyme is inversely proportional to the concentration of C-Calebassine in the sample. mdpi.comgoogle.com

RIA (Radioimmunoassay): Similar in principle to ELISA, RIA uses a radiolabeled version of the analyte (e.g., with ¹²⁵I) instead of an enzyme conjugate. Its use has declined due to safety concerns and the disposal requirements for radioactive materials. nih.gov

FPIA (Fluorescence Polarization Immunoassay): This homogeneous immunoassay is based on the principle that a small, fluorescently-labeled analyte tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by a large antibody, its rotation slows, and polarization increases. C-Calebassine in a sample competes with the fluorescent tracer, causing a decrease in polarization.

EMIT (Enzyme Multiplied Immunoassay Technique): This is another homogeneous immunoassay where an enzyme is conjugated to the analyte (hapten). When this conjugate binds to an antibody, the enzyme's active site is blocked, and its activity is reduced. The free analyte from a sample competes for antibody binding, thus leaving more enzyme-hapten conjugate active, leading to a higher signal.

While specific immunoassays for C-Calebassine are not widely reported, methods developed for other quaternary ammonium compounds and alkaloids demonstrate the feasibility of this approach for rapid screening. capes.gov.brnih.govnih.gov

Table 3: Overview of Immunoassay Types for C-Calebassine Detection

| Immunoassay Type | Principle | Key Features |

| ELISA | Competitive binding of sample analyte and enzyme-labeled analyte to a limited number of antibody sites. nih.gov | High sensitivity, versatile formats (e.g., 96-well plates), non-radioactive. nih.gov |

| RIA | Competitive binding using a radiolabeled analyte. nih.gov | High sensitivity, historically a gold standard, involves radioactive materials. |

| FPIA | Homogeneous assay based on changes in fluorescence polarization upon antibody binding. | Rapid, no separation steps required, less sensitive than ELISA/RIA. |

| EMIT | Homogeneous assay based on modulation of enzyme activity upon antibody binding. | Rapid, easily automated, no separation steps required. |

Validation of Analytical Assays for C-Calebassine Biomarkers

Regardless of the chosen analytical platform, a rigorous validation process is essential to ensure that the assay is reliable, reproducible, and fit for its intended purpose of quantifying C-Calebassine as a biomarker. masterorganicchemistry.com The validation process demonstrates that the method accurately and precisely measures the concentration of the analyte in the specific biological matrix. frontiersin.orgoup.commdpi.com Regulatory bodies like the FDA provide guidelines for bioanalytical method validation. frontiersin.org

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. frontiersin.org

Linearity and Range: The concentration range over which the assay provides results that are directly proportional to the concentration of the analyte. nih.gov A calibration curve is generated, and the coefficient of determination (r²) should be close to 1.0. psu.edu

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed by analyzing quality control (QC) samples at different concentrations. researchgate.net Precision measures the reproducibility of the results, evaluated as intra- and inter-day variability (RSD% or CV%), which should typically be below 15%. nih.gov

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.govresearchgate.net

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. mdpi.com

Matrix Effect: The influence of matrix components on the ionization of the analyte when using mass spectrometry, which can cause suppression or enhancement of the signal. mdpi.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, bench-top stability, and long-term storage. oup.com

A fit-for-purpose validation approach may be adopted, where the extent of validation is tailored to the intended use of the biomarker data. universiteitleiden.nl

Future Research Directions and Challenges in C Calebassine Research

Elucidation of Complete Biosynthetic Pathways and Metabolic Engineering

A significant hurdle in C-Calebassine research is the incomplete understanding of its natural formation. The biosynthesis of such complex monoterpenoid indole (B1671886) alkaloids (MIAs) is a multi-step process. wikipedia.org It is understood that these compounds originate from precursor molecules, but the precise enzymatic steps leading to the final dimeric structure of C-Calebassine are not fully mapped. researchgate.net Research suggests the biosynthesis involves the dimerization of monomeric indole bases, and a potential final step may involve the photo-oxidation of a precursor like C-dihydrotoxiferine. wikipedia.orgrsc.org The elucidation of the complete biosynthetic pathway is a critical research goal. This involves identifying and characterizing all the genes and enzymes responsible for transforming primary metabolites into this complex alkaloid within Strychnos species. nih.gov

Once the pathway is fully understood, metabolic engineering offers a promising strategy for sustainable production. nih.gov This involves the "directed improvement of production... through the modification of specific biochemical reactions or the introduction of new ones with the use of recombinant DNA technology". nih.gov The identified biosynthetic genes could be transferred into a microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, which are well-established hosts for producing complex natural products. nih.govnih.gov Engineering these microorganisms to express the C-Calebassine pathway would create cellular factories for its renewable synthesis. researchgate.net

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical synthesis of C-Calebassine is an exceptionally complex challenge due to its large, sterically hindered, and stereochemically rich dimeric structure. rsc.org While total synthesis of complex alkaloids serves as a benchmark for chemical innovation, future efforts must prioritize sustainability. researchgate.net This necessitates a move away from traditional, lengthy synthetic sequences toward more efficient and environmentally benign methodologies.

Future research should focus on developing novel synthetic routes characterized by:

Convergent and Biomimetic Approaches: Strategies that mimic the proposed biosynthetic dimerization could offer more efficient pathways to the core structure. rsc.org

Catalytic Methods: Employing advanced catalytic systems to reduce the reliance on stoichiometric reagents, thereby minimizing waste.

Atom Economy: Designing synthetic steps that incorporate a maximum number of the starting material atoms into the final product.

Advanced Mechanistic Investigations at the Atomic and Subcellular Levels

The primary pharmacological action of C-Calebassine is its potent curare-like effect, acting as a competitive antagonist at neuromuscular junctions. uliege.be However, a detailed understanding of this interaction at a high resolution is still lacking. Future research must delve deeper into its mechanism of action using state-of-the-art techniques.

Advanced mechanistic studies should include:

Atomic-Level Visualization: Utilizing techniques like cryo-electron microscopy (Cryo-EM) to resolve the three-dimensional structure of C-Calebassine bound to its receptor target, likely the nicotinic acetylcholine (B1216132) receptor. This would provide unprecedented atomic-level insight into the basis of its potent activity.

Subcellular Tracking: Employing super-resolution microscopy with fluorescently-labeled C-Calebassine derivatives to visualize its localization, trafficking, and dynamic interactions within and on the surface of cells in real-time.

Computational Modeling: Using molecular dynamics simulations to model the binding event and predict the functional consequences of structural modifications, guiding the design of novel analogs with tailored properties. lincoln.ac.nz

Exploration of Additional Biological Activities and Therapeutic Potential in Preclinical Models

While its neuromuscular blocking activity is established, the broader biological activity profile of C-Calebassine is largely unexplored. inpa.gov.bruliege.be Alkaloids isolated from the same genus, Strychnos, have demonstrated a range of other promising bioactivities, including antimitotic and cytotoxic effects against cancer cells. uliege.benih.govinformaticsjournals.co.inphcogrev.com Preliminary research on retuline-class alkaloids, to which C-Calebassine belongs, has indicated potential antineoplastic action that warrants further investigation. informaticsjournals.co.in

A key future direction is the systematic screening of C-Calebassine and its synthetic derivatives for new therapeutic applications. This can be achieved through:

High-Throughput Screening: Testing the compound against large panels of human cancer cell lines to identify potential anticancer activity.

Diverse Assay Platforms: Evaluating its effects on other biological targets, such as ion channels, enzymes, and G-protein coupled receptors, to uncover novel pharmacology.

Preclinical Animal Models: Utilizing models like the zebrafish (Danio rerio) to conduct high-content, whole-organism screening for a wide range of developmental and physiological effects, which can reveal unexpected therapeutic potential. nih.gov For example, treated human HL60 leukemia cells with related usambarensine (B1238561) alkaloids showed severe DNA fragmentation. phcogrev.com

Integration of Omics Technologies for Systems-Level Understanding

To move beyond a single-target mechanism, a holistic, systems-level understanding of C-Calebassine's biological effects is necessary. institut-curie.org The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for achieving this. humanspecificresearch.orgmdpi.comresearchgate.net By applying these high-throughput methods, researchers can capture a comprehensive snapshot of the global molecular changes induced by C-Calebassine in a biological system. nih.gov

A multi-omics approach would enable researchers to:

Identify all molecular targets, both primary and secondary.

Map the downstream signaling pathways and cellular networks perturbed by the compound. institut-curie.org

Uncover potential mechanisms of toxicity or off-target effects.

Discover biomarkers that could predict response to the compound.

Generate new hypotheses about its therapeutic potential. nih.gov

This systems biology approach transforms the study of a natural product from a reductionist view to a comprehensive analysis of its interaction with the entire biological system. institut-curie.orgfrontiersin.org

| Research Area | Proposed Future Approaches | Rationale |

| Biosynthesis | Gene discovery in Strychnos species, enzymatic assays, heterologous expression in microbes. | To fully map the pathway for subsequent metabolic engineering. |

| Synthesis | Development of convergent, biomimetic, and catalytic synthetic routes. | To enable efficient and sustainable access to C-Calebassine and its analogs for research. |

| Mechanism | Cryo-EM of the receptor-ligand complex, super-resolution microscopy, molecular dynamics simulations. | To understand its potent activity at an atomic and subcellular level. |

| New Activities | High-throughput screening against cancer cell lines, use of preclinical models like zebrafish. | To explore untapped therapeutic potential beyond its known curare-like effects. informaticsjournals.co.innih.gov |

| Systems Biology | Integrated transcriptomic, proteomic, and metabolomic profiling of treated cells or tissues. | To gain a holistic understanding of its biological impact and identify new targets. institut-curie.orgmdpi.com |

Overcoming Supply Chain Limitations through Biotechnological Production